molecular formula C17H15Cl2N4NaO5S2 B13763792 Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate CAS No. 68959-19-3

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate

Cat. No.: B13763792
CAS No.: 68959-19-3
M. Wt: 513.4 g/mol
InChI Key: DFHVDLZDWDDGFQ-UHFFFAOYSA-M
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Description

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate is a complex aromatic compound characterized by multiple functional groups:

  • Sulphonamide (-SO₂-NH-) and sulphonate (-SO₃⁻Na⁺) groups: Enhance water solubility and stability.
  • 2-Methylindole moiety: Suggests possible biological activity, as indole derivatives often interact with enzymes or receptors.
  • Dichlorophenyl group: May influence electronic properties and resistance to degradation.

The sodium salt form likely improves solubility for applications in pharmaceuticals or industrial dyes.

Properties

CAS No.

68959-19-3

Molecular Formula

C17H15Cl2N4NaO5S2

Molecular Weight

513.4 g/mol

IUPAC Name

sodium;2-[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate

InChI

InChI=1S/C17H16Cl2N4O5S2.Na/c1-10-17(11-4-2-3-5-14(11)21-10)23-22-15-8-13(19)16(9-12(15)18)30(27,28)20-6-7-29(24,25)26;/h2-5,8-9,20-21H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

DFHVDLZDWDDGFQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

The initial step involves diazotization of a substituted aniline derivative, specifically 2,5-dichloro-4-aminophenyl sulfonamide, followed by coupling with 2-methylindole to form the azo linkage.

  • Diazotization : The aromatic amine is treated with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to generate the diazonium salt.
  • Coupling reaction : The diazonium salt is then reacted with 2-methyl-1H-indole under controlled pH (usually slightly alkaline) to form the azo bond, yielding the 2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl sulfonamide intermediate.

Introduction of the Ethanesulphonate Group

The sulfonylamino group is linked to ethanesulphonate via nucleophilic substitution or sulfonamide formation:

  • The intermediate azo compound is reacted with 2-aminoethanesulfonic acid (taurine) or its derivatives.
  • Under suitable conditions (e.g., presence of coupling agents or elevated temperature), the sulfonyl chloride or sulfonyl derivative on the aromatic ring reacts with the amino group of ethanesulfonic acid to form the sulfonamide bond.
  • The sodium salt form is generated by neutralizing the product with sodium hydroxide or sodium carbonate.

Purification and Isolation

  • The crude product is purified by recrystallization from appropriate solvents such as water or aqueous ethanol.
  • Chromatographic techniques (e.g., column chromatography) may be employed to enhance purity.
  • The final compound is isolated as a sodium salt, typically as a red or orange solid due to the azo chromophore.

Reaction Scheme Summary

Step Reactants Reaction Conditions Product
1 2,5-dichloro-4-aminophenyl sulfonamide + NaNO2/HCl 0–5 °C, acidic Diazonium salt intermediate
2 Diazonium salt + 2-methyl-1H-indole Slightly alkaline pH, 0–10 °C Azo-linked intermediate
3 Azo intermediate + 2-aminoethanesulfonic acid + base Elevated temperature, coupling agent if needed Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate

Research Discoveries and Analytical Data

Spectroscopic Characterization

  • UV-Vis Spectroscopy : The azo chromophore exhibits characteristic absorption maxima around 400–450 nm, confirming azo bond formation.
  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the indole ring, methyl group, aromatic protons, and sulfonamide-linked ethanesulphonate.
  • Mass Spectrometry : Molecular ion peak consistent with the molecular weight (~513.4 g/mol) confirms molecular integrity.
  • Infrared Spectroscopy : Peaks corresponding to sulfonamide (S=O stretching around 1150–1350 cm^-1), azo (N=N stretching near 1400 cm^-1), and sulfonate groups validate functional groups.

Yield and Purity

  • Reported yields for the azo coupling step typically range from 70% to 85%, depending on reaction scale and conditions.
  • Final product purity after recrystallization is generally above 95% as assessed by HPLC.

Comparative Analysis with Structurally Related Compounds

Compound Name Key Structural Features Differences in Preparation
Benzene sulfonamide Sulfonamide group on benzene Simpler synthesis without azo or indole moieties
Sulfanilamide Simple sulfonamide antibiotic Direct sulfonamide formation, no azo coupling
4-Aminoazobenzene Azo dye without indole Similar azo coupling but lacks sulfonamide and ethanesulphonate groups
This compound Azo dye + indole + sulfonamide + ethanesulphonate Multi-step synthesis involving diazotization, azo coupling, and sulfonamide formation

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    Research indicates that the indole moiety present in the compound plays a crucial role in modulating signaling pathways related to cell proliferation and apoptosis. Studies have shown that sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate can inhibit tumor cell growth by interacting with specific enzymes involved in cancer pathways.
    • Case Study : In vitro studies demonstrated that the compound could reduce the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    The compound has been shown to modulate immune responses, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
    • Case Study : A study published in bioRxiv highlighted its effects on the regulation of inflammatory markers in mammalian cells, indicating its therapeutic potential .
  • Antimicrobial Activity :
    The sulfonamide structure contributes to its antibacterial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
    • Case Study : Laboratory tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Dye Technology Applications

This compound is also utilized in dyeing processes due to its azo dye characteristics.

  • Textile Industry :
    The compound's vibrant color properties make it suitable for use in textiles, providing bright and stable dyes for various materials.
    • Comparison Table :
CompoundApplicationUnique Features
Sodium 2-[[[2,5-dichloro-4-(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonateTextile dyeHigh stability and vivid color
4-AminoazobenzeneTextile dyeCommonly used but less stable than sodium salt
Benzene sulfonamideAntibacterial agentPrimarily used for medical applications

Mechanism of Action

The mechanism of action of Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and leading to various biological effects. The azo linkage and sulphonyl groups play crucial roles in its mechanism of action .

Comparison with Similar Compounds

Sulphonamide-Containing Triazole Derivatives ()

The triazole compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares sulphonyl and aromatic groups with the target compound. Key differences include:

  • Core structure : Triazole ring vs. indole-azo-phenyl system.
  • Functional groups : The triazole derivative lacks a sulphonate group, reducing water solubility compared to the sodium salt form of the target.
  • Synthesis : Both may use sodium ethoxide as a base, but the target likely requires azo coupling steps absent in triazole synthesis .
Property Target Compound Triazole Derivative
Core Structure Indole-azo-phenyl 1,2,4-Triazole
Solubility High (sodium sulphonate) Moderate (sulphonamide only)
Potential Applications Dyes, pharmaceuticals Pharmaceuticals, agrochemicals

Benzimidazole-Based Sodium Salts ()

Compounds 6e and 6f ({4-[5/6-Methoxy-2-(pyridinylmethanesulfinyl)-benzimidazole-1-sulphonyl]-phenoxy}-acetic acid sodium salts) feature benzimidazole and sulphonate groups. Comparisons include:

  • Biological activity: Benzimidazoles are known for antiviral or antiulcer applications, while the target’s indole-azo group may target different pathways.
  • Substituents : Methoxy and pyridinyl groups in 6e/6f vs. dichloro and methylindol in the target, affecting electronic properties and binding affinity.
  • Solubility : Both are sodium salts, but the benzimidazole derivatives’ sulfinyl groups may reduce solubility compared to the target’s sulphonate .

Sodium Salt of Benzilic Acid ()

2,2-Diphenyl-2-hydroxyacetic acid sodium salt is structurally simpler but shares the sodium salt form. Key contrasts:

  • Functionality : The target’s sulphonate and azo groups offer greater reactivity (e.g., redox sensitivity) compared to benzilic acid’s hydroxyl and carboxylate.
  • Applications : Benzilic acid derivatives are used in organic synthesis, while the target’s complexity suggests specialized roles like dyeing or targeted drug delivery .

Sulfonylurea Herbicides (–6)

Sulfonylureas like triflusulfuron methyl and metsulfuron methyl share sulphonyl groups but differ critically:

  • Functional groups : Sulfonylureas have urea linkages (-NH-C(=O)-NH-) vs. the target’s azo and sulphonamide groups.
  • Mode of action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the target’s indole-azo structure may interact with biological macromolecules (e.g., DNA intercalation or enzyme inhibition) .

Biological Activity

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate (commonly referred to as a sulfonamide compound) is a complex chemical with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14Cl2N3NaO4SC_{15}H_{14}Cl_2N_3NaO_4S, and it possesses a sulfonamide group which is known for its biological significance. The presence of chlorine and azo groups in its structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Sulfonamides are known to exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. The compound's structure suggests potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Anti-inflammatory Effects :
    • Research has indicated that compounds with similar structures can modulate inflammatory pathways, potentially reducing inflammation in various tissues. The sulfonamide moiety may play a crucial role in this activity.
  • Cell Proliferation Inhibition :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt folic acid synthesis pathways.

Anti-inflammatory Mechanism Exploration

In vitro studies demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the critical steps in synthesizing Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate?

The synthesis involves sequential diazotization, coupling, and sulfonation reactions. Key steps include:

  • Diazotization of 2-methylindole derivatives under acidic conditions to form the azo linkage.
  • Coupling with 2,5-dichloro-4-sulfophenyl intermediates, followed by sulfonation to introduce the ethanesulphonate group.
  • Purification via recrystallization (ethanol/water systems) to isolate the sodium salt .
  • Validation via elemental analysis and mass spectrometry to confirm purity.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms azo bond formation.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX software) resolves 3D structure, including sulfonate group geometry and azo bond conformation .
  • UV-Vis spectroscopy confirms π→π* transitions in the azo chromophore.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reaction conditions?

  • Apply DoE to systematically vary parameters (e.g., temperature, pH, stoichiometry) and identify optimal conditions.
  • Use response surface methodology (RSM) to model interactions between variables, as demonstrated in flow-chemistry optimizations for diazo compounds .
  • Validate with ANOVA to distinguish significant factors (e.g., coupling efficiency) from noise.

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Compare X-ray-derived bond lengths/angles (SHELX-refined) with DFT-calculated geometries.
  • Re-examine NMR assignments (e.g., NOESY for spatial proximity) to confirm tautomeric forms or rotational isomers of the azo group .
  • Cross-validate with IR spectroscopy to detect hydrogen bonding affecting sulfonate group interactions.

Q. What methodologies assess its application as a polycationic dye-fixative on textiles?

  • Copolymerize with cationic monomers (e.g., dimethyldiallylammonium chloride) to enhance dye affinity .
  • Test fixation efficiency via wash-fastness assays (ISO 105-C06) and zeta potential measurements to quantify ionic interactions.
  • Characterize thermal stability (TGA/DSC) to ensure compatibility with textile processing.

Q. How to computationally predict reactivity of the azo group under varying pH conditions?

  • Perform DFT calculations (e.g., Gaussian 09) to model electron density distribution and HOMO-LUMO gaps.
  • Simulate protonation states of the sulfonate and azo groups using pKa prediction tools (e.g., MarvinSketch).
  • Validate with experimental kinetic studies under controlled pH buffers .

Q. What strategies address purification challenges due to high polarity and solubility?

  • Use mixed-solvent systems (e.g., ethanol/water) for fractional recrystallization to remove unreacted intermediates.
  • Employ reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA).
  • Monitor purity via HPLC with UV detection at λ ≈ 400 nm (azo chromophore absorption) .

Methodological Considerations

Q. How to evaluate thermal and photolytic stability for long-term storage?

  • Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products.
  • Expose to UV light (λ = 365 nm) and monitor azo bond cleavage via UV-Vis spectral shifts.
  • Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. What experimental approaches analyze regioselectivity in further functionalization (e.g., sulfonyl group reactions)?

  • Perform nucleophilic substitution assays with amines/thiols under controlled pH to target sulfonate vs. azo sites.
  • Track reaction progress via ¹H NMR (e.g., disappearance of sulfonyl chloride protons).
  • Compare with computational electrostatic potential maps to predict reactive sites .

Q. How to validate batch-to-batch consistency in academic-scale synthesis?

  • Implement QC protocols: melting point analysis, TLC (silica gel, ethyl acetate/hexane), and FT-IR fingerprint matching.
  • Use statistical process control (SPC) charts to monitor yield and purity variability.
  • Cross-correlate with X-ray powder diffraction (XRPD) to detect polymorphic changes .

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